molecular formula C31H33N5O2S B1664840 Amcasertib CAS No. 1129403-56-0

Amcasertib

カタログ番号 B1664840
CAS番号: 1129403-56-0
分子量: 539.7 g/mol
InChIキー: QDWKGEFGLQMDAM-JJIBRWJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .


Chemical Reactions Analysis

Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .


Physical And Chemical Properties Analysis

Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

1. Application in Ovarian Cancer Treatment

  • Summary of the Application : Amcasertib (BBI-503) is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It is being studied as a potential therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
  • Methods of Application or Experimental Procedures : The cytotoxicity of Amcasertib was assessed in both ovarian cancer and cancer stem cell models utilizing the Xelligence-RTCA system . The impact of the determined IC50 dose on apoptosis, invasion, migration, epithelial-mesenchymal transition (EMT), cell cycle progression, colony formation, and spheroid growth was evaluated using appropriate analytical techniques .
  • Results or Outcomes : Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells . It caused G1 phase arrest and impeded colony formation in MDAH-2774 cells . Additionally, Amcasertib effectively inhibited spheroid growth in OVCAR-3 and OCSC cells . It demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

2. Application in Gastrointestinal Malignancies

  • Summary of the Application : Amcasertib is being studied as a potential therapeutic agent for targeting cancer stem cells (CSCs) in gastrointestinal malignancies . CSCs are a distinct population of cells within a tumor mass that are capable of asymmetric division and known to have chemoresistant characteristics .

Safety And Hazards

Amcasertib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Amcasertib holds promise as a potential standalone or combination therapy agent for the treatment of ER-negative ovarian cancer . It has demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

特性

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKGEFGLQMDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amcasertib(BBI503)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amcasertib
Reactant of Route 2
Reactant of Route 2
Amcasertib
Reactant of Route 3
Reactant of Route 3
Amcasertib
Reactant of Route 4
Reactant of Route 4
Amcasertib
Reactant of Route 5
Amcasertib
Reactant of Route 6
Reactant of Route 6
Amcasertib

Citations

For This Compound
66
Citations
H Guler Kara, NP Ozates, A Asik, C Gunduz - Medical Oncology, 2023 - Springer
… The cytotoxicity of Amcasertib was … that Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells. Moreover, Amcasertib …
Number of citations: 2 link.springer.com
GM Cote, NG Chau, AI Spira, WJ Edenfield, SA Laurie… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 2 ascopubs.org
BF El-Rayes, DA Richards, AL Cohn, SL Richey… - 2017 - ascopubs.org
… Amcasertib targets multiple serine threonine stemness … level II) in combination with sorafenib and of Amcasertib (Arm 2), … were determined for napabucasin and amcasertib to be safely …
Number of citations: 11 ascopubs.org
GM Cote, WJ Edenfield, SA Laurie, NG Chau… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 7 ascopubs.org
SDT Bektaş, U Trakya - academia.edu
… In recent phase 1b/2 studies have shown that STAT3 inhibitor Napabucasin(BBI608) and Nanog inhibitor Amcasertib(BBI503) may help to stimulation of tumor dormancy. …
Number of citations: 2 www.academia.edu
MB Sonbol, DH Ahn, T Bekaii-Saab - Biomedicines, 2019 - mdpi.com
… In a phase 1 trial, amcasertib was given to 26 patients with advanced solid … amcasertib monotherapy at 20 mg to 500 mg total daily. Most patients (N = 35, 75%) received amcasertib at …
Number of citations: 32 www.mdpi.com
C Huang, X Ma, M Wang, H Cao - Current Drug Delivery, 2023 - ingentaconnect.com
Background: Molecular targeted therapies are the most important type of medical treatment for GIST, but the development of GIST drugs and their targets have not been summarized. …
Number of citations: 3 www.ingentaconnect.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… Amcasertib, a PDGFRα inhibitor and cancer stemness kinase inhibitor, is used to treat hepatocellular carcinoma and cholangiocarcinoma in phase II trials (74). Different from …
Number of citations: 28 www.frontiersin.org
T Kida, HA Rogoff, CJ Li - Cancer Research, 2017 - AACR
Cancer stem cells (CSCs) are considered to play an important role in cancer therapy resistance, metastasis, and recurrence. Wnt/β-catenin is one of key signaling pathways that confer …
Number of citations: 1 aacrjournals.org
SL Tran, Y Furuta, C Zhu, A Yang, X Sun, HA Rogoff… - Cancer Research, 2017 - AACR
In recent years evidence has accumulated in support of the cancer stem cell (CSC) model in cancer chemotherapy resistance, highlighting the urgency and necessity of identifying CSC …
Number of citations: 1 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。